molecular formula C19H17N3O5S B2595863 N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 2034401-77-7

N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No.: B2595863
CAS No.: 2034401-77-7
M. Wt: 399.42
InChI Key: JGEMLVBZVMKFHR-UHFFFAOYSA-N
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Description

1,2,4-Oxadiazoles are a class of heterocyclic compounds that contain an oxadiazole ring, which is a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom . They are frequently encountered in active pharmaceutical ingredients with various therapeutic focus .


Synthesis Analysis

1,2,4-Oxadiazoles can be synthesized via several methods. One efficient method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows the synthesis of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .


Chemical Reactions Analysis

The chemical reactions of 1,2,4-oxadiazoles can vary depending on their substitution pattern and the conditions under which the reactions are carried out .


Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-oxadiazoles can vary depending on their structure. For example, some multicyclic oxadiazoles have good thermal stability and high density because of their 3,5-substitution pattern and the possibility of achieving a planar conformation .

Scientific Research Applications

Synthesis and Antibacterial Activity

The research into compounds structurally related to the query focuses on the design and synthesis of novel chemical entities with potential biological activities. For instance, Palkar et al. (2017) explored the synthesis of novel Schiff bases derived from 2-amino benzothiazole nucleus, demonstrating promising antibacterial activity against Staphylococcus aureus and Bacillus subtilis. This study underlines the importance of structural design in developing new antibacterial agents (Palkar et al., 2017).

Cytotoxic Activity Against Cancer Cells

Another avenue of research related to compounds with similar structural motifs involves evaluating their cytotoxic activities against cancer cell lines. For example, Deady et al. (2003) synthesized carboxamide derivatives of benzo[b][1,6]naphthyridines and tested their growth inhibitory properties against various cancer cell lines, revealing potent cytotoxic effects. This indicates the potential of such compounds in cancer research and therapy (Deady et al., 2003).

Novel Heterocyclic Synthesis

Research also extends to the synthesis of heterocyclic compounds containing thiophene and pyran moieties, which are integral to the compound . Studies like those conducted by Mohareb et al. (2004) and Vasylyev et al. (1999) involve the synthesis of thiophenylhydrazonoacetates and heterocycles containing tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine and coumarin moieties, respectively. These works contribute to the chemical repertoire necessary for developing pharmaceuticals and agrochemicals with improved efficacy and safety profiles (Mohareb et al., 2004); (Vasylyev et al., 1999).

Mechanism of Action

Future Directions

The development of novel efficient and convenient methods for the synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . These compounds have potential applications in various fields, including medicine, materials science, and agriculture .

Properties

IUPAC Name

N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O5S/c1-10-20-18(27-22-10)16-11-6-7-24-9-15(11)28-19(16)21-17(23)14-8-25-12-4-2-3-5-13(12)26-14/h2-5,14H,6-9H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGEMLVBZVMKFHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=C(SC3=C2CCOC3)NC(=O)C4COC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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